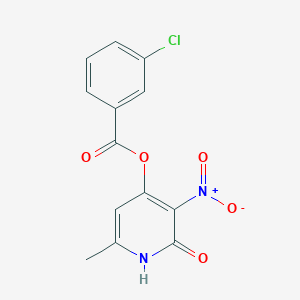![molecular formula C20H13ClN2O B2881690 (10Z)-11-(4-chlorophenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one CAS No. 1798422-67-9](/img/structure/B2881690.png)
(10Z)-11-(4-chlorophenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(10Z)-11-(4-chlorophenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl group and the diazatricyclic core contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10Z)-11-(4-chlorophenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor containing the 4-chlorophenyl group and the necessary nitrogen atoms. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the tricyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
(10Z)-11-(4-chlorophenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and NaBH4 are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
(10Z)-11-(4-chlorophenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: Studies have explored its effects on various biological systems, including its potential as an antimicrobial or anticancer agent
Mechanism of Action
The mechanism of action of (10Z)-11-(4-chlorophenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Azatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4,6,8,13,15-hexaen-3-one: This compound shares a similar tricyclic structure but lacks the 4-chlorophenyl group.
1-(4-Chlorophenyl)-3-[(5R,6R,9S)-5-methoxy-3,6,8,9-tetramethyl-2-oxo-11-oxa-3,8-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]urea: This compound contains the 4-chlorophenyl group but has a different core structure.
Uniqueness
The uniqueness of (10Z)-11-(4-chlorophenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one lies in its specific combination of the 4-chlorophenyl group and the diazatricyclic core. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
6-(4-chlorophenyl)-11H-benzo[c][1,5]benzodiazocin-12-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O/c21-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)23-20(24)16-6-2-4-8-18(16)22-19/h1-12H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYRKWCYRIGZHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC=C3C(=O)N2)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881610.png)
![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2881612.png)
![N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]-4-iodobenzamide](/img/structure/B2881613.png)
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2-methyl-1,3-benzoxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2881614.png)

![3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2881618.png)

![2-{[6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2881621.png)



![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

